REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][O:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10])(=[O:3])[CH3:2].CC(=CC)C.P([O-])([O-])(O)=[O:21].[Na+].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.O>[C:1]([O:4][CH2:5][O:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]([OH:21])=[O:10])(=[O:3])[CH3:2] |f:2.3.4,5.6|
|
Name
|
2-acetoxymethoxy-benzaldehyde
|
Quantity
|
21.79 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCOC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
sodium hydrogen phosphate
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to the reaction mixture, which
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The white solid obtained
|
Type
|
CUSTOM
|
Details
|
is precipitated in heptane at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
rinsed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCOC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |